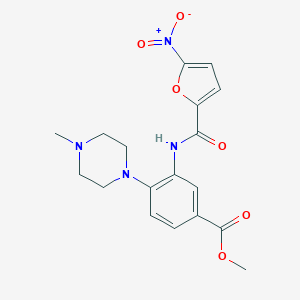![molecular formula C24H31N3O5S B504739 N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea](/img/structure/B504739.png)
N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Triethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes ethoxy groups, a morpholine ring, and a carbamothioyl group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Benzamide Core: This step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.
Attachment of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3,4,5-Triethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3,4,5-Triethoxy-N-(4-morpholinyl)benzamide: Similar structure but lacks the carbamothioyl group.
3,4,5-Triethoxy-N-(2-morpholin-4-ylethyl)benzamide: Similar structure but with different substitution patterns.
Uniqueness
3,4,5-Triethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H31N3O5S |
|---|---|
分子量 |
473.6g/mol |
IUPAC 名称 |
3,4,5-triethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C24H31N3O5S/c1-4-30-20-15-17(16-21(31-5-2)22(20)32-6-3)23(28)26-24(33)25-18-9-7-8-10-19(18)27-11-13-29-14-12-27/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,25,26,28,33) |
InChI 键 |
SZMLMAVTEIWRES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3 |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B504656.png)
![N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide](/img/structure/B504661.png)
![2-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504662.png)
![2,2-diphenyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B504664.png)
![5-(3-chlorophenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B504665.png)

![2-(4-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B504667.png)
![Ethyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B504669.png)
![Ethyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B504671.png)
![methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B504674.png)

![N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B504676.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B504677.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B504679.png)
